molecular formula C11H11BrFNO2 B6629254 N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide

N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide

Cat. No.: B6629254
M. Wt: 288.11 g/mol
InChI Key: ODHHYCVWKRQUKU-UHFFFAOYSA-N
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Description

N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide: is an organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxolane ring through a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide typically involves the reaction of 2-bromo-5-fluoroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of N-(2-azido-5-fluorophenyl)oxolane-2-carboxamide.

    Oxidation: Formation of N-(2-bromo-5-fluorophenyl)oxirane-2-carboxamide.

    Reduction: Formation of N-(2-bromo-5-fluorophenyl)oxolane-2-amine.

Scientific Research Applications

Chemistry: N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. It is also used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-chloro-5-fluorophenyl)oxolane-2-carboxamide
  • N-(2-bromo-4-fluorophenyl)oxolane-2-carboxamide
  • N-(2-bromo-5-chlorophenyl)oxolane-2-carboxamide

Comparison: N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine at the 5-position can enhance the compound’s metabolic stability and bioavailability, making it a more attractive candidate for pharmaceutical development.

Properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHHYCVWKRQUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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